3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid
Overview
Description
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid is a complex organic compound that features a benzothiophene ring, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Nitrophenyl Group: The nitrophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
- **3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
Uniqueness
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-16-12-6-1-2-7-14(12)27-17(16)18(24)20-13(9-15(22)23)10-4-3-5-11(8-10)21(25)26/h1-8,13H,9H2,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZZLPSIKRXNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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